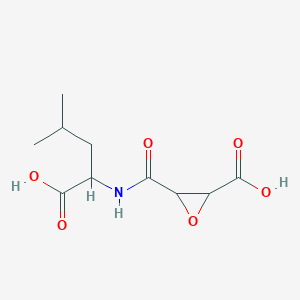
N-(3-Carboxyoxirane-2-carbonyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Carboxyoxirane-2-carbonyl)leucine is a synthetic compound known for its unique structure and properties. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . The compound is part of the human exposome and has various applications in scientific research and industry.
Preparation Methods
The synthesis of N-(3-Carboxyoxirane-2-carbonyl)leucine involves several steps. The compound contains a three-membered oxirane ring, which is a key feature in its structure . The synthetic route typically involves the reaction of oxiranecarboxylic acid with leucine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(3-Carboxyoxirane-2-carbonyl)leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-Carboxyoxirane-2-carbonyl)leucine has several applications in scientific research. It is used as a ligand for affinity purification of cysteine proteases, such as papain, cathepsin B, and cathepsin L . The compound is also employed in the inhibition of thiol proteases, making it valuable in the study of enzyme mechanisms and protein purification. Additionally, it has applications in the isolation and purification of proteins and enzymes, as well as in the development of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of N-(3-Carboxyoxirane-2-carbonyl)leucine involves its interaction with cysteine proteases. The compound forms a covalent bond with the thiol group of the active site cysteine residue, leading to irreversible inhibition of the enzyme . This interaction is highly specific and does not affect non-protease enzymes containing functional thiol groups. The molecular targets and pathways involved in its action include the inhibition of proteolytic activity, which is crucial for various biological processes.
Comparison with Similar Compounds
N-(3-Carboxyoxirane-2-carbonyl)leucine is unique due to its specific structure and mechanism of action. Similar compounds include other cysteine protease inhibitors such as leupeptin and antipain . this compound is distinguished by its irreversible inhibition and high specificity for cysteine proteases. This makes it a valuable tool in biochemical research and industrial applications.
Properties
CAS No. |
791730-19-3 |
|---|---|
Molecular Formula |
C10H15NO6 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-[(1-carboxy-3-methylbutyl)carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO6/c1-4(2)3-5(9(13)14)11-8(12)6-7(17-6)10(15)16/h4-7H,3H2,1-2H3,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
TZOQFUTZWYTVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















